Increased Lipophilicity vs. Diethylsulfamoyl Analog (CAS 533870-46-1)
The replacement of the diethylsulfamoyl group (CAS 533870-46-1) with the dipropylsulfamoyl group in the target compound is predicted to increase lipophilicity. Based on structural calculation, the target compound's predicted logP is approximately 3.0, compared to an estimated logP of ~2.2 for the diethyl analog . This represents a ΔlogP of +0.8 log units, which can significantly affect membrane partitioning and non-specific protein binding in cellular assays.
| Evidence Dimension | Predicted logP (lipophilicity) |
|---|---|
| Target Compound Data | Predicted logP ~3.0 (based on structural calculation) |
| Comparator Or Baseline | 4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 533870-46-1); predicted logP ~2.2 |
| Quantified Difference | ΔlogP ≈ +0.8 (increased lipophilicity) |
| Conditions | In silico prediction using fragment-based logP calculation method; no experimental logD7.4 data available |
Why This Matters
Higher lipophilicity directly influences membrane permeability, cellular uptake, and potential off-target binding—parameters critical for cell-based screening assay design and for prioritizing compounds in CNS or intracellular target programs.
